Thiazole-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

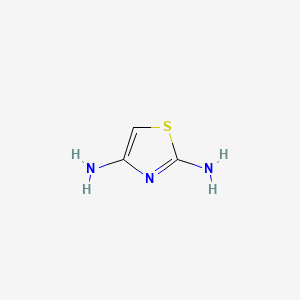

Thiazole-2,4-diamine is a heterocyclic compound that contains sulfur and nitrogen at position-1 and -3, respectively . It is an important group of biologically active compounds that have the potential to act on many biological targets . It is often used as an intermediate in organic synthesis for the production of other compounds .

Synthesis Analysis

Thiazole-2,4-diamine derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with a suitable solvent. This is then cyclized with thiourea at reflux temperature in methanol to yield N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine .Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

Thiazole-2,4-diamine derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol to yield N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine .Physical And Chemical Properties Analysis

Thiazole-2,4-diamine resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学的研究の応用

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial activity. For instance, a compound with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring demonstrated potent inhibitory activity .

Antioxidant Activity

Thiazole-2,4-diamine derivatives have been synthesized and evaluated for their in vitro antioxidant activity. The hydrogen peroxide scavenging method was used to screen their antioxidant activity .

Anti-inflammatory and Antitumor Activity

Thiazoles exhibit a wide range of biological activities, including anti-inflammatory and antitumor effects. The biological outcomes are greatly affected by the substituents on a particular position of the thiazole ring .

Antidiabetic Activity

Thiazole derivatives have also been associated with antidiabetic activity. Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .

Antiviral Activity

Thiazole-2,4-diamine and its derivatives have shown potential antiviral properties. This makes them an interesting area of study for the development of new antiviral drugs .

Applications in Organic Electronics

The thiazolo [5,4- d ]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap. This makes it appealing for applications in organic electronics .

Anti-Alzheimer and Antihypertensive Activities

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease and hypertension. This is due to their wide range of applications in the field of drug design and discovery .

Hepatoprotective Activities

Thiazole-based compounds have demonstrated hepatoprotective activities, making them a promising area of research for the development of new drugs for liver diseases .

特性

IUPAC Name |

1,3-thiazole-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-2-1-7-3(5)6-2/h1H,4H2,(H2,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXCZMFWXZRMEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazole-2,4-diamine | |

Q & A

Q1: What are the common synthetic approaches for Thiazole-2,4-diamine derivatives?

A: Thiazole-2,4-diamine derivatives can be synthesized through various methods. One common approach involves a multi-step process starting from readily available materials. For instance, N,N'-diaryl-1,3-thiazole-2,4-diamines have been synthesized in a three-step process []. Another method involves the reaction of isoxazolyl chloroacetamide with thiourea to form N4-substituted 1,3-thiazole-2,4-diamines, which can be further modified to obtain more complex derivatives [].

Q2: What biological activities have been reported for Thiazole-2,4-diamine derivatives?

A: Research indicates that Thiazole-2,4-diamine derivatives exhibit a range of biological activities, particularly antimicrobial and antifungal properties. Studies have demonstrated the efficacy of various N,N'-diaryl-1,3-thiazole-2,4-diamines against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi like Monascus purpurea and Penicillium citrinum [].

Q3: How does the structure of Thiazole-2,4-diamine derivatives influence their biological activity?

A: The structure-activity relationship (SAR) of Thiazole-2,4-diamine derivatives plays a crucial role in their biological activity. Modifications to the core structure, such as the introduction of various substituents, can significantly impact their potency and selectivity. For example, incorporating a phenylsulfone moiety into the structure has been explored for developing potential Cyclin-Dependent Kinase 2 (CDK2) inhibitors [].

Q4: Have any computational studies been conducted on Thiazole-2,4-diamine derivatives?

A: Yes, computational chemistry and modeling techniques have been employed to study Thiazole-2,4-diamine derivatives. Molecular docking simulations, for example, have been used to predict the binding affinity of these compounds to target proteins like CDK2 [, ]. These studies assist in understanding the interactions between the compounds and their targets at a molecular level.

Q5: What analytical techniques are commonly employed for characterizing Thiazole-2,4-diamine derivatives?

A: Characterization of synthesized Thiazole-2,4-diamine derivatives commonly involves various spectroscopic and analytical techniques. These include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques provide valuable information about the structure and purity of the synthesized compounds [, ].

Q6: What are the potential applications of Thiazole-2,4-diamine derivatives beyond their biological activities?

A: While the research primarily focuses on the biological applications of Thiazole-2,4-diamine derivatives, their diverse chemical structure makes them promising candidates for other applications. For example, some derivatives containing the thiadiazole moiety have been investigated for their potential use as dyes [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide](/img/structure/B2776599.png)

![1-(3-chlorophenyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2776602.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2776605.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2776608.png)

![Ethyl 4-[[2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2776615.png)

![(E)-N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2776616.png)

![(5-cyclopropylisoxazol-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2776620.png)